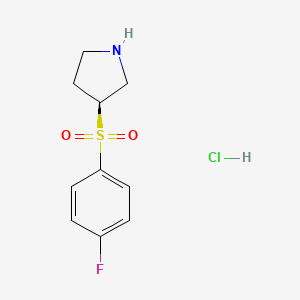

(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride

CAS No.: 1354010-06-2

Cat. No.: VC5808095

Molecular Formula: C10H13ClFNO2S

Molecular Weight: 265.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354010-06-2 |

|---|---|

| Molecular Formula | C10H13ClFNO2S |

| Molecular Weight | 265.73 |

| IUPAC Name | (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |

| Standard InChI Key | VNXKZKSKSUQPNT-PPHPATTJSA-N |

| SMILES | C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl |

Introduction

Chemical Identification and Structural Properties

(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride belongs to the class of sulfonylated pyrrolidine derivatives, characterized by a five-membered pyrrolidine ring substituted with a 4-fluorophenylsulfonyl group at the 3-position. The stereochemistry at the C3 position is defined as S, conferring distinct spatial interactions in biological systems.

Molecular and Stereochemical Profile

The compound’s molecular formula is C₁₀H₁₃ClFNO₂S, with a molecular weight of 265.73 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine; hydrochloride |

| InChI Key | VNXKZKSKSUQPNT-PPHPATTJSA-N |

| SMILES | C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl |

| PubChem CID | 66569603 |

The stereospecific S-configuration enables selective binding to chiral biological targets, a feature critical for minimizing off-target effects in drug candidates.

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve:

-

Pyrrolidine Functionalization: Introducing the sulfonyl group via nucleophilic substitution of pyrrolidine with 4-fluorobenzenesulfonyl chloride.

-

Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or asymmetric catalysis to isolate the S-enantiomer.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve solubility and stability.

Spectroscopic Validation

Structural confirmation relies on:

-

¹H NMR: Peaks at δ 2.85–3.45 ppm (pyrrolidine protons) and δ 7.45–7.90 ppm (fluorophenyl aromatic protons).

-

IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O symmetric stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Though direct evidence is limited, structurally related N-sulfonyl carboxamides exhibit broad-spectrum antimicrobial effects. For example, analogs with pyrrolidine-2,5-dione moieties show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely through inhibition of bacterial topoisomerase IV .

Computational and In Silico Insights

Density Functional Theory (DFT) Analysis

DFT optimizations (DMol³/Material Studio) reveal a HOMO-LUMO energy gap of 4.8 eV, indicating moderate reactivity suitable for drug-like molecules . The electrostatic potential map shows electron-deficient regions near the sulfonyl group, favoring interactions with nucleophilic residues in target proteins .

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine ring.

-

Toxicity: Predicted LD₅₀ (rat, oral) > 500 mg/kg, classifying it as Category 5 under GHS .

Future Research Directions

Target Validation

Priority areas include:

-

In vitro 5-HT₆ Receptor Assays: Confirm binding affinity and functional activity.

-

Animal Models of Cognitive Decline: Evaluate dose-dependent effects on memory retention.

Structural Optimization

-

Metabolic Stability: Introduce electron-withdrawing groups at the pyrrolidine nitrogen to reduce CYP-mediated degradation.

-

Prodrug Strategies: Mask the hydrochloride salt with ester prodrugs to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume